![molecular formula C12H9N3O2S B1434635 7-(Phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine CAS No. 1279872-89-7](/img/structure/B1434635.png)

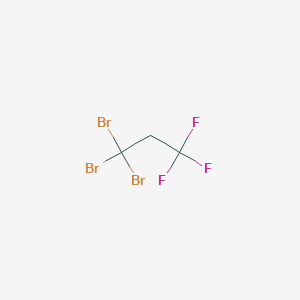

7-(Phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine

Übersicht

Beschreibung

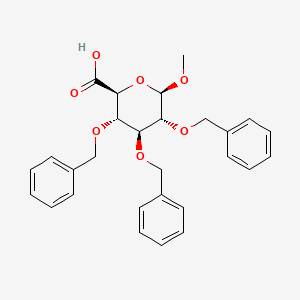

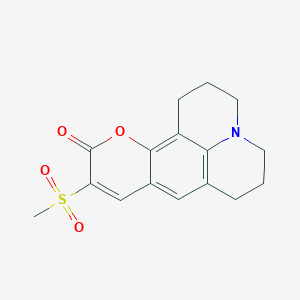

7-(Phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine is a compound with the molecular formula C12H9N3O2S and a molecular weight of 259.29 . It is a solid substance that is stored in a refrigerator . The IUPAC name for this compound is 7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine .

Molecular Structure Analysis

The InChI code for 7-(Phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine is 1S/C12H9N3O2S/c16-18(17,11-4-2-1-3-5-11)15-7-6-10-8-13-9-14-12(10)15/h1-9H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis

7-(Phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine is a solid substance that is stored in a refrigerator . The compound has a molecular weight of 259.29 .Wissenschaftliche Forschungsanwendungen

Photochemical Synthesis

7-(Phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine: plays a crucial role in the photochemical synthesis of pyrano[2,3-d]pyrimidine scaffolds. Utilizing photoexcited organic dyes like Na2 eosin Y as direct hydrogen atom transfer (HAT) photocatalysts, this compound is involved in visible light-mediated reactions under air atmosphere. This method is valued for its high atom economy, energy efficiency, and potential for industrial application due to its scalability .

Antimicrobial Agent

Derivatives of this compound have been synthesized and characterized for their potential as antimicrobial agents. They exhibit broad-spectrum antimicrobial activity, with varying zones of inhibition, indicating their effectiveness against a range of pathogenic organisms. This makes them promising candidates for developing new antibiotics to combat resistant bacterial strains .

In-Vitro Cytotoxicity

The compound’s derivatives have also been investigated for in-vitro cytotoxicity against cancerous cell lines. Selected novel pyrimidine derivatives have shown efficacy in targeting cancerous cells at low concentrations, suggesting their potential use in cancer therapy .

Antioxidant Properties

Novel pyrimidine derivatives, including those of 7-(Phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine , are being explored for their antioxidant properties. These properties are crucial for mitigating oxidative stress in cells, which is a factor in many chronic diseases and aging processes .

Organic Synthesis

This compound is integral to various organic synthesis processes, particularly in constructing multicomponent green tandem methods for metal-free synthesis. Its derivatives serve as key intermediates in synthesizing complex organic molecules .

Photocatalysis

In the realm of photocatalysis, 7-(Phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine derivatives are used to harness light energy to drive chemical reactions. This application is significant in developing sustainable and energy-efficient chemical processes .

Drug Design

Due to its structural complexity and biological activity, this compound is a valuable scaffold in drug design. Researchers utilize it to create novel compounds with potential therapeutic effects .

Safety and Hazards

The compound is associated with several hazard statements, including H302, H315, H317, H319, H320, H335 . Precautionary measures include P261, P280, P305, P338, P351 . These codes correspond to specific safety and hazard guidelines as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Wirkmechanismus

Target of Action

The primary targets of 7-(Phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine are certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Mode of Action

7-(Phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine interacts with its targets, leading to an inhibitory response against the expression and activities of these inflammatory mediators . This interaction results in potent anti-inflammatory effects .

Biochemical Pathways

7-(Phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine affects the purine and pyrimidine salvage pathways . These pathways are crucial for the synthesis of nucleic acids and the regulation of enzymatic reactions . The compound’s interaction with these pathways can lead to downstream effects on cell growth, differentiation, migration, and metabolism .

Result of Action

The molecular and cellular effects of 7-(Phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine’s action primarily involve its anti-inflammatory activity . By inhibiting key inflammatory mediators, the compound can potentially alleviate inflammation and related symptoms .

Eigenschaften

IUPAC Name |

7-(benzenesulfonyl)pyrrolo[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O2S/c16-18(17,11-4-2-1-3-5-11)15-7-6-10-8-13-9-14-12(10)15/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRDVTTFTHMIQDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CN=CN=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(Phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Androsta-1,4,6-trien-3-one, 17-[(1-oxo-10-undecen-1-yl)oxy]-, (17beta)-](/img/structure/B1434552.png)

![1',2'-Dihydrospiro[cyclohexane-1,3'-pyrrolo[2,3-b]pyridine]-2',4-dione](/img/structure/B1434564.png)

![Cyclopenta[fg]tetracene-1,2-dione](/img/structure/B1434565.png)